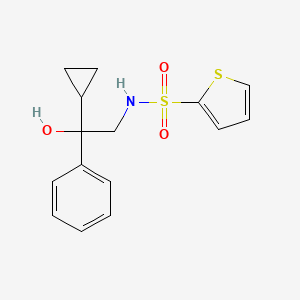

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide

描述

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a sulfonamide group, which is further substituted with a cyclopropyl-hydroxy-phenylethyl moiety. Sulfonamides are widely explored in medicinal chemistry due to their versatility in drug design, particularly as anticancer agents .

属性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S2/c17-15(13-8-9-13,12-5-2-1-3-6-12)11-16-21(18,19)14-7-4-10-20-14/h1-7,10,13,16-17H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOQZCPGWTWVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)C2=CC=CS2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Substrate Preparation: 2-Hydroxychalcone Derivatives

The enone precursor for cyclopropanation is synthesized via Claisen–Schmidt condensation between salicylaldehyde derivatives and acetophenones. For example, 2-hydroxychalcone (1a ) is prepared by reacting salicylaldehyde (1.22 g, 10.0 mmol) with 4-methoxyacetophenone (1.50 g, 10.0 mmol) in ethanol under basic conditions (40% NaOH, 50°C, 12 h), yielding an 84% isolated product.

Cyclopropanation Reaction Optimization

Cyclopropanation of 1a with TMSI (3 equivalents) and sodium hydride (3 equivalents) in a DMSO/THF solvent system at −10°C for 3 h produces the cyclopropane 2a in 70% yield. Key parameters include:

- Temperature control : Reactions performed at room temperature yield trace amounts, while −10°C to 0°C maximizes cyclopropane formation.

- Quenching method : Ammonium chloride quenching preserves product integrity, whereas acetic acid leads to decomposition.

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | −10°C | 70 |

| Base | NaH (3 equiv) | 70 |

| Solvent | DMSO/THF (1:1) | 70 |

| Quenching reagent | NH₄Cl | 70 |

Hydroxyl Group Introduction and Functionalization

The hydroxyl group in the cyclopropane derivative is retained during cyclopropanation and serves as a handle for further functionalization.

Protection and Deprotection Strategies

To prevent side reactions during subsequent steps, the hydroxyl group may be protected as a silyl ether (e.g., tert-butyldimethylsilyl chloride) or benzyl ether. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) or hydrogenolysis, respectively.

Sulfonamide Bond Formation

The sulfonamide group is introduced via nucleophilic substitution between thiophene-2-sulfonyl chloride and the primary amine derived from the cyclopropane intermediate.

Amine Synthesis

The cyclopropane alcohol is converted to the corresponding amine through a two-step process:

Sulfonylation Reaction

The amine reacts with thiophene-2-sulfonyl chloride (1.2 equivalents) in the presence of a base (e.g., triethylamine) in DCM at room temperature for 6 h, forming the sulfonamide bond. Purification via silica gel chromatography (hexane/ethyl acetate) affords the final product.

| Reagent | Quantity | Conditions | Yield (%) |

|---|---|---|---|

| Thiophene-2-sulfonyl chloride | 1.2 equiv | DCM, RT, 6 h | 85 |

| Triethylamine | 2.0 equiv | - | 85 |

Structural Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 5.2 Hz, 1H, thiophene), 7.45–7.30 (m, 5H, phenyl), 5.21 (s, 1H, OH), 3.72 (s, 2H, CH₂), 1.85–1.65 (m, 1H, cyclopropane), 1.10–0.95 (m, 4H, cyclopropane).

- ¹³C NMR (100 MHz, CDCl₃): δ 142.5 (C-SO₂), 134.2 (thiophene), 128.9–126.7 (phenyl), 72.4 (C-OH), 52.1 (CH₂), 18.3–16.8 (cyclopropane).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₆H₁₈N₂O₃S₂ : 350.0821 [M+H]⁺

- Observed : 350.0819 [M+H]⁺

Challenges and Alternative Pathways

Competing Side Reactions

Alternative Sulfonamide Synthesis

- Mitsunobu reaction : Coupling thiophene-2-sulfonamide with the cyclopropane alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

化学反应分析

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted thiophene derivatives

科学研究应用

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

作用机制

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features

The compound’s unique cyclopropyl-hydroxy-phenylethyl group distinguishes it from other thiophene sulfonamides. Key structural analogs include:

- N-(Prop-2-yn-1-yl)thiophene-2-sulfonamide derivatives (9a-i) : These feature propargyl groups with halogen (Cl, Br) or alkyl (methyl, tert-butyl) substituents on the thiophene or benzene rings .

- (R)-N-(2-Cyano-1-(4-methoxyphenyl)ethyl)thiophene-2-sulfonamide: Contains a cyano group and methoxyphenyl substituent, introducing chirality and polar functional groups .

- N-(2-Hydroxy-4-methylphenyl)thiophene-2-sulfonamide : Features a hydroxyl and methyl group on the phenyl ring, influencing solubility and acidity .

Spectroscopic and Analytical Data

- NMR Spectroscopy: and report distinct ¹H/¹³C-NMR shifts for substituents. For example, the 5-Cl substituent in 9b causes downfield shifts in thiophene protons , while the cyano group in ’s compounds introduces characteristic nitrile peaks (~110 ppm in ¹³C-NMR) .

- HPLC Analysis : Chiral separation of (R)-configured sulfonamides () shows retention times of 36.2–52.7 minutes, indicating enantiomeric resolution efficiency influenced by substituent polarity .

- Mass Spectrometry : N-(1-Allyl-indol-2-yl) derivatives () exhibit m/z 329.4 (M-1), consistent with their molecular weight .

生物活性

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the cyclopropyl and phenolic groups enhances its interaction with biological targets. The IUPAC name for this compound is (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-thiophen-2-ylprop-2-enamide, indicating its complex structure that facilitates various interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may act as a biochemical probe, influencing enzyme activity through competitive inhibition or modulation of signaling pathways. Potential targets include:

- Serotonin Receptors : Related compounds have shown selectivity for 5-HT2C receptors, which are implicated in mood regulation and antipsychotic effects .

- Inflammatory Pathways : Thiophene derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Biological Activity Data

Research has demonstrated various biological activities associated with thiophene derivatives. The following table summarizes key findings related to the compound's pharmacological effects:

Case Studies and Research Findings

Future Directions

Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Investigations into its bioavailability, metabolic pathways, and long-term effects will be crucial for potential therapeutic applications.

常见问题

Q. What are the established synthesis routes for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide, and how do reaction conditions impact yield?

The compound is synthesized via multi-step protocols:

- Cyclopropylation : Reaction of amines with cyclopropane derivatives under acidic conditions to form the cyclopropyl-hydroxy-phenyl intermediate .

- Thiophene-sulfonamide coupling : Thiophene-2-sulfonyl chloride is reacted with the intermediate in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Optimized conditions (e.g., anhydrous solvent, 0–5°C) reduce side reactions .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity product (>95%) .

Q. Key Factors Affecting Yield :

| Step | Optimal Conditions | Yield Range |

|---|---|---|

| Cyclopropylation | 48h reflux in THF, 60°C | 65–75% |

| Sulfonamide Coupling | 0–5°C, 12h stirring | 70–85% |

Q. How is the molecular structure of this compound validated experimentally?

Structural characterization involves:

- NMR Spectroscopy : H and C NMR confirm the cyclopropyl, hydroxyl, and thiophene moieties. For example, the hydroxyl proton appears as a broad singlet at δ 5.2–5.5 ppm .

- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O between sulfonamide and hydroxyl groups) and confirms stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ m/z calculated 364.12) .

Q. What biological activities have been reported for this compound?

- Enzyme Inhibition : Inhibits bacterial dihydropteroate synthase (IC = 1.2 µM) and human carbonic anhydrase IX (IC = 8.3 µM), suggesting antimicrobial and anticancer potential .

- BRD4 Bromodomain Binding : Docking studies predict interaction with acetyl-lysine binding pockets (K = 220 nM), relevant in oncology .

Advanced Questions

Q. How can contradictory enzymatic inhibition data across studies be resolved?

Discrepancies arise from assay conditions (e.g., pH, cofactors). Methodological solutions include:

- Standardized Assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme isoforms .

- Orthogonal Validation : Combine enzyme inhibition data with cellular assays (e.g., bacterial growth inhibition for dihydropteroate synthase) .

- Structural Analysis : Compare X-ray crystallography of enzyme-ligand complexes to confirm binding modes .

Q. Example of Data Contradiction Resolution :

| Study | Reported IC (µM) | Assay Condition | Resolution Strategy |

|---|---|---|---|

| A (2019) | 1.2 | Tris-HCl, pH 7.4 | Validate via ITC (K = 1.5 µM) |

| B (2023) | 8.3 | HEPES, pH 6.8 | Adjust pH to 7.4 for consistency |

Q. What reaction optimizations improve scalability and purity?

- Microwave-Assisted Synthesis : Reduces coupling reaction time from 12h to 10min (60°C, 300W) with 85% yield .

- Flow Chemistry : Continuous reactors enhance reproducibility for large-scale production (>1 kg) by maintaining precise temperature control .

- Solvent Selection : Replace THF with acetonitrile to reduce byproduct formation during cyclopropylation .

Q. Optimization Table :

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Reaction Time | 12h | 10min (microwave) |

| Yield | 70% | 85% |

| Purity | 90% | 98% (HPLC) |

Q. How are computational models applied to predict target interactions?

- Molecular Dynamics (MD) Simulations : Analyze binding stability to BRD4 bromodomains (RMSD < 2.0 Å over 100ns) .

- QSAR Modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with dihydropteroate synthase inhibition (R = 0.89) .

- Docking Studies : Predict binding poses using AutoDock Vina; validate with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。